molecular formula C10H11NO4 B061094 O-Acetyl-N-carbobenzoxyhydroxylamine CAS No. 180798-01-0

O-Acetyl-N-carbobenzoxyhydroxylamine

Cat. No.: B061094
CAS No.: 180798-01-0
M. Wt: 209.2 g/mol
InChI Key: YEIRDDKOGLZHLP-UHFFFAOYSA-N
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Description

O-Acetyl-N-carbobenzoxyhydroxylamine is a chemical compound with the molecular formula C10H11NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its white to almost white powder or crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Acetyl-N-carbobenzoxyhydroxylamine can be synthesized through the acetylation of N-carbobenzoxyhydroxylamine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent quality and yield. The compound is then purified through recrystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

O-Acetyl-N-carbobenzoxyhydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:

Scientific Research Applications

O-Acetyl-N-carbobenzoxyhydroxylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-Acetyl-N-carbobenzoxyhydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also serve as a protecting group for amines in synthetic chemistry, allowing for selective reactions to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Acetyl-N-carbobenzoxyhydroxylamine is unique due to its specific structure and reactivity. It offers distinct advantages in synthetic chemistry as a protecting group for amines and as a versatile reagent in various chemical reactions. Its applications in scientific research, particularly in the study of enzyme mechanisms and biochemical pathways, further highlight its uniqueness .

Properties

IUPAC Name

phenylmethoxycarbonylamino acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIRDDKOGLZHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449659
Record name benzyl (acetyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180798-01-0
Record name benzyl (acetyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[(Benzyloxy)carbonyl]amino acetate is prepared from N-(benzyloxycarbonyl) hydroxylamine and acetyl chloride according to Scheme 1. (1.24 g, 33%), 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.18 (1H, br. s.), 7.32-7.45 (5H, m), 5.22 (2H, s), 2.22 (3H, s).
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